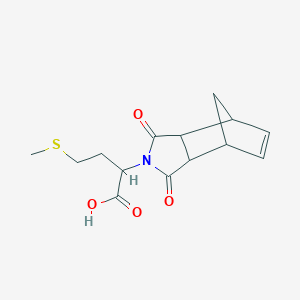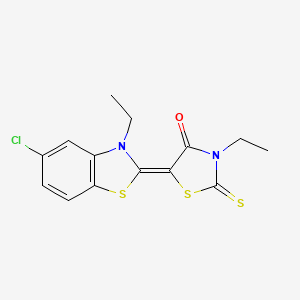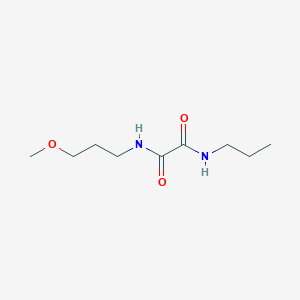
6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one, also known as EFPMP, is a chemical compound that belongs to the class of flavonoids. It has been widely used in scientific research due to its potential pharmacological properties.
作用机制
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the advantages of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one is its relatively low toxicity, which makes it a suitable candidate for further pharmacological studies. However, its poor solubility in water can limit its use in certain experiments. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
未来方向
Future research on 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In addition, further studies could investigate the optimal dosage and administration route for this compound, as well as its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in larger-scale experiments and clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one involves the condensation of 4-fluoroacetophenone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with propyl bromide and 2-methyl-4H-chromen-4-one to yield this compound. The purity of the final product can be improved by recrystallization from ethanol.
科学研究应用
6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. In addition, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
属性
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO3/c1-4-10-24-18-12-19-17(11-14(18)5-2)21(23)20(13(3)25-19)15-6-8-16(22)9-7-15/h6-9,11-12H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXPYGILIXNIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)

![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

acetic acid](/img/structure/B5168425.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)
![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)

![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

